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Introduction
Histone Acetyltransferases (HATs) are a class of enzymes that play a crucial role in the

regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to

the ε-amino group of lysine residues on histone tails. This post-translational modification is a

key epigenetic mark that generally leads to a more open chromatin structure, facilitating

transcription. The study of HATs is paramount for understanding fundamental biological

processes and for the development of therapeutics targeting epigenetic pathways.

Affinity chromatography is a powerful technique for purifying proteins based on their specific

binding to an immobilized ligand. For HATs, their natural substrates—histone peptides—can be

employed as highly specific affinity ligands. This method, termed HAT peptide affinity

chromatography, allows for the selective isolation of active HAT enzymes from complex

biological mixtures such as cell lysates or nuclear extracts. This application note provides a

detailed protocol for the purification of HATs using an immobilized histone peptide affinity

matrix.

Principle of the Method
The principle of HAT peptide affinity chromatography lies in the specific molecular recognition

between the active site of a HAT enzyme and its histone peptide substrate. A synthetic peptide
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corresponding to the N-terminal tail of a histone protein (e.g., Histone H3 or H4), which is a

known substrate for the target HAT, is covalently coupled to a solid support matrix, typically

agarose beads.

When a crude protein lysate containing the HAT of interest is passed over this affinity column,

the HAT enzyme specifically binds to the immobilized histone peptide. Non-specific proteins are

washed away with a buffer of appropriate ionic strength. Finally, the bound HAT is eluted from

the column. Elution can be achieved by several methods, including:

High Salt Concentration: Increasing the salt concentration in the elution buffer can disrupt the

ionic interactions between the HAT and the peptide substrate.

pH Change: Altering the pH can change the ionization state of amino acid residues in the

active site or on the peptide, leading to dissociation.

Competitive Elution: Introducing a high concentration of the free (non-immobilized) histone

peptide will compete with the immobilized peptide for binding to the HAT, thereby displacing

the enzyme from the column. This is often the gentlest elution method, preserving the

enzyme's activity.

Data Presentation
The following table summarizes typical quantitative data that can be obtained from a HAT

peptide affinity chromatography experiment. The values are illustrative and will vary depending

on the specific HAT, the expression level, and the source material.
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Parameter
Starting
Material
(Crude Lysate)

Flow-through
Wash
Fractions

Eluted
Fraction

Total Protein

(mg)
100 95 4 0.1

HAT Activity

(units/mg)
10 <1 <1 800

Specific Activity

Fold Purification
1 - - 80

Yield (%) 100 - - 80

Experimental Protocols
Preparation of Histone Peptide Affinity Resin
This protocol describes the coupling of a cysteine-containing histone peptide to a maleimide-

activated agarose resin.

Materials:

Maleimide-activated Agarose Resin (e.g., SulfoLink™ Coupling Resin)

Synthetic Histone Peptide (e.g., H3 peptide (1-21) with a C-terminal cysteine:

ARTKQTARKSTGGKAPRKQLA-Cys)

Coupling Buffer: 50 mM Tris, 5 mM EDTA, pH 8.5

Wash Buffer: 1 M NaCl

L-Cysteine solution: 50 mM L-Cysteine in Coupling Buffer

Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.2, with 0.02% Sodium Azide

Procedure:

Equilibrate the maleimide-activated agarose resin to room temperature.
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Prepare the column by adding the desired volume of resin slurry. Allow the storage buffer to

drain.

Equilibrate the resin with 4 column volumes of Coupling Buffer.

Dissolve the histone peptide in the Coupling Buffer at a concentration of 1-2 mg/mL.

Add the peptide solution to the equilibrated resin and incubate with gentle end-over-end

mixing for 1-2 hours at room temperature or overnight at 4°C.

Drain the column and collect the flow-through to assess coupling efficiency by measuring the

absorbance at 280 nm (if the peptide contains Trp or Tyr) or by using a peptide quantification

assay.

To block any unreacted maleimide groups, add the L-Cysteine solution to the resin and

incubate for 1 hour at room temperature with gentle mixing.

Wash the resin with 6 column volumes of Wash Buffer to remove non-covalently bound

peptide and excess cysteine.

Equilibrate the resin with 4 column volumes of Storage Buffer. The resin is now ready for use

or can be stored at 4°C.

Purification of Histone Acetyltransferase
Materials:

Histone Peptide Affinity Resin (prepared as above)

Cell lysate or nuclear extract containing the target HAT

Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10%

Glycerol, Protease Inhibitor Cocktail

Elution Buffer Options:

High Salt Elution Buffer: Binding/Wash Buffer with 1 M NaCl.
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Competitive Elution Buffer: Binding/Wash Buffer containing 1-5 mg/mL of the free histone

peptide.

Procedure:

Column Equilibration: Pack the histone peptide affinity resin into a chromatography column.

Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

Sample Loading: Clarify the cell lysate or nuclear extract by centrifugation at high speed

(e.g., 100,000 x g for 30 minutes) to remove insoluble material. Load the clarified

supernatant onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min).

Washing: After loading the entire sample, wash the column with 10-20 column volumes of

Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the

absorbance at 280 nm until it returns to baseline.

Elution:

High Salt Elution: Apply a linear gradient of NaCl (from 150 mM to 1 M) in the

Binding/Wash Buffer. Alternatively, perform a step elution with the High Salt Elution Buffer.

Collect fractions and monitor the A280.

Competitive Elution: Apply the Competitive Elution Buffer to the column. The bound HAT

will be displaced by the free peptide. Collect fractions and monitor the A280. This method

is generally preferred for maintaining enzyme activity.

Analysis of Fractions: Analyze the collected fractions for the presence of the HAT enzyme by

SDS-PAGE followed by Coomassie staining or Western blotting with a specific antibody.

Also, perform a HAT activity assay on the fractions to identify those containing the active

enzyme.

Pooling and Dialysis: Pool the fractions containing the purified, active HAT. If a high salt

elution was used, the pooled fractions should be dialyzed against a low-salt storage buffer

(e.g., Binding/Wash Buffer with 150 mM NaCl) to remove the excess salt.
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Caption: Workflow for HAT purification using peptide affinity chromatography.
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Caption: Key components and their interactions in the affinity setup.

To cite this document: BenchChem. [Application Notes and Protocols for HAT Peptide Affinity
Chromatography]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610186#hat-peptide-affinity-chromatography-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

